molecular formula C7H8N4 B2498811 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine CAS No. 860722-53-8

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine

Cat. No.: B2498811
CAS No.: 860722-53-8
M. Wt: 148.169
InChI Key: BMXWAJPATBTJPH-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of DNA and RNA. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Mechanism of Action

Target of Action

Imidazole derivatives, a class to which this compound belongs, are known to exhibit diverse biological activity . They have been found to interact with various cellular components and pathways necessary for the proper functioning of cells .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . For instance, some imidazole derivatives have been found to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .

Biochemical Pathways

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine may affect several biochemical pathways. Imidazole derivatives have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, a category that includes imidazole derivatives, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazole derivatives are known to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives, including this compound, can be influenced by various factors such as the choice of starting compounds and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridin-7-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Another approach involves the use of acetylene dicarboxylates under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of this compound, which can be further utilized in drug development and other applications.

Scientific Research Applications

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to act as a bioisostere of purines makes it particularly valuable in medicinal chemistry for designing drugs with improved selectivity and reduced side effects .

Properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXWAJPATBTJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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